3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one
Description
3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one is a brominated heterocyclic compound featuring a six-membered piperidin-2-one ring substituted at position 3 with a bromine atom. The aromatic phenyl group attached to the nitrogen atom is further substituted with a bromine at the para position and a methyl group at the meta position (CAS: 35982-99-1; molecular formula: C₁₂H₁₃Br₂NO) . This dual bromination and methyl substitution likely enhance its steric bulk and electronic properties, making it a candidate for applications in medicinal chemistry or agrochemical synthesis.
Properties
IUPAC Name |
3-bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO/c1-8-7-9(4-5-10(8)13)15-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSWAGYZLICPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC(C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(4-Bromo-3-methylphenyl)piperidine
The key intermediate 1-(4-bromo-3-methylphenyl)piperidine is typically synthesized by bromination of 3-methylphenylpiperidine. The process involves electrophilic aromatic substitution on the phenyl ring:
- Starting Material: 3-methylphenylpiperidine
- Brominating Agent: Bromine (Br2)
- Solvent: Dichloromethane (CH2Cl2) or similar inert solvent
- Temperature: Room temperature (approx. 20–25 °C)
- Reaction Time: 1–3 hours depending on scale and conditions
- Purification: Recrystallization from suitable solvents
This method selectively introduces a bromine atom at the para position relative to the methyl substituent on the phenyl ring, yielding 1-(4-bromo-3-methylphenyl)piperidine with high regioselectivity.
Large-scale production employs automated or continuous flow bromination reactors to improve safety and yield consistency. Continuous flow allows precise control over bromine addition and heat dissipation, minimizing side reactions.
Summary of Preparation Methods in Table Format
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 3-Methylphenylpiperidine | Br2, CH2Cl2, RT, 1–3 h | 1-(4-Bromo-3-methylphenyl)piperidine | Selective para-bromination on phenyl ring |
| 2 | 1-(4-Bromo-3-methylphenyl)piperidine | NBS or Br2, CH2Cl2, 0–25 °C | 3-Bromo-1-(4-bromo-3-methylphenyl)piperidine | Bromination at 3-position of piperidine ring |
| 3 | 3-Bromo-1-(4-bromo-3-methylphenyl)piperidine | m-CPBA or H2O2, ambient temperature | 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one | Oxidation to piperidin-2-one (lactam) |
Detailed Research Findings and Analysis
Selectivity: Bromination of the phenyl ring is highly regioselective due to directing effects of the methyl substituent, favoring the 4-position bromination. This ensures high purity of the intermediate 1-(4-bromo-3-methylphenyl)piperidine.
Bromination of Piperidine Ring: The 3-position bromination is facilitated by the electron-rich nature of the saturated ring and can be controlled by reaction temperature and reagent stoichiometry to avoid polybromination.
Oxidation to Lactam: The oxidation step is critical to form the piperidin-2-one core, which is a common motif in bioactive molecules. Mild oxidants prevent degradation or overoxidation of the sensitive brominated intermediates.
Reaction Optimization: Industrial processes benefit from continuous flow chemistry to maintain consistent reaction conditions, improving yield and safety during bromination steps.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols to replace the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, DCM, room temperature.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: Amines, alcohols, DCM, reflux.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, ethers.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential in developing therapeutic agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development in treating neurological disorders and cancers.
Antitumor Activity
Research has demonstrated that 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one exhibits notable antitumor properties. In vitro studies indicate that it can inhibit the proliferation of several cancer cell lines, with effective concentrations (EC50) ranging from 1 to 3 μM. Structural modifications have been linked to variations in inhibitory potency against tumor growth, suggesting that this compound could serve as a lead compound for further antitumor drug development.
Neuropharmacological Effects
This compound has shown promise in neuropharmacology, particularly concerning its interaction with metabotropic glutamate receptors (mGluR). Positive allosteric modulation of mGluR by related compounds suggests that this compound could have applications in treating neuropsychiatric disorders such as schizophrenia and anxiety.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity could be leveraged in the design of new therapeutics targeting metabolic diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Bromine Substitution : The presence of bromine enhances binding affinity and specificity for certain targets.
- Methyl Group Influence : The methyl group at position one increases lipophilicity, improving membrane permeability and bioavailability.
- Comparative Analysis : When compared to similar compounds, such as 3-Bromo-1-methylpyrrolidine, this compound displays distinct reactivity patterns due to its unique structural features.
Data Table: Summary of Biological Activities
Anticancer Studies
In a series of assays targeting various cancer cell lines, this compound demonstrated an ability to induce apoptosis and inhibit cell cycle progression. The compound's EC50 values were consistent across multiple cell types, indicating broad-spectrum antitumor activity.
Neuropharmacological Assessment
In vivo studies utilizing animal models have shown that compounds structurally related to this compound can reverse amphetamine-induced hyperlocomotion without significant motor impairment. This suggests potential therapeutic applications in treating psychostimulant-induced behaviors.
Mechanism of Action
The mechanism by which 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Piperidinone Derivatives
The following table summarizes key structural analogues and their distinguishing features:
| Compound Name | Piperidinone Substituent | Phenyl Substituents | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|---|---|
| 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one | 3-Bromo | 4-Bromo, 3-methyl | 35982-99-1 | C₁₂H₁₃Br₂NO | Dual bromine + methyl substitution |
| 3-Bromo-1-(3-methylphenyl)piperidin-2-one | 3-Bromo | 3-Methyl | - | C₁₂H₁₄BrNO | Single methyl substituent on phenyl |
| 3-Bromo-1-(4-methoxyphenyl)piperidin-2-one | 3-Bromo | 4-Methoxy | 1250086-34-0 | C₁₂H₁₄BrNO₂ | Methoxy (electron-donating) vs. bromine |
| 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one | None | 4-Bromo, 3-(trifluoromethyl) | 1257664-90-6 | C₁₂H₁₁BrF₃NO | Trifluoromethyl (electron-withdrawing) |
| 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one | 3-Amino | 4-Bromo, 3-methyl | 1343710-09-7 | C₁₂H₁₅BrN₂O | Amino group enhances hydrogen bonding |
Key Observations:
- Reactivity: The 3-bromo substitution on the piperidinone ring (target compound) may facilitate nucleophilic substitution reactions, whereas the 3-amino variant (CAS 1343710-09-7) could participate in hydrogen bonding or serve as a synthetic intermediate .
- Lipophilicity : Methyl and bromine substituents increase lipophilicity, enhancing membrane permeability, while methoxy groups (CAS 1250086-34-0) balance hydrophilicity and steric effects .
Ring-Size Analogues: Pyrrolidinone Derivatives
3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (pyrrolidinone analogue) features a five-membered lactam ring instead of the six-membered piperidinone.
Biological Activity
3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with bromine and a methyl group on the phenyl moiety. Its molecular formula is with a molecular weight of approximately 308.04 g/mol. The presence of halogen atoms is significant as they often enhance biological activity through various mechanisms.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The halogen substituents are believed to play a crucial role in these bioactivities, enhancing the compound's interaction with microbial targets.
The mechanism by which this compound exerts its effects is likely multifaceted. It may interact with specific enzymes or receptors involved in cellular signaling pathways, modulating their activity and leading to biological effects. For instance, compounds with similar structures have been shown to inhibit kinase activities associated with proliferative diseases, suggesting a potential role in cancer treatment .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various piperidine derivatives, this compound was highlighted for its strong inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of bromine significantly enhanced the antibacterial efficacy compared to non-halogenated analogs .
Case Study: Cancer Research
Another investigation focused on the compound's potential as a MEK inhibitor in cancer therapy. The results indicated that it could effectively block the phosphorylation of MAP kinase by MEK, thereby preventing activation of downstream signaling pathways involved in cell proliferation . This suggests that further exploration into its use as an anticancer agent is warranted.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one, and how can bromination steps be optimized?
- Methodological Answer : Bromination of the piperidin-2-one scaffold typically involves electrophilic substitution using bromine or N-bromosuccinimide (NBS) in halogenated solvents. For regioselective bromination at the 3-position, controlling reaction temperature (e.g., 0–5°C) and stoichiometric ratios of brominating agents is critical. Post-bromination purification via recrystallization (e.g., using ethanol/water mixtures) can yield high-purity products, as evidenced by melting point validation (199–202°C for analogous brominated piperidines) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine analytical techniques:
- Melting Point Analysis : Compare observed mp with literature values (e.g., 199–202°C for 4-bromopiperidine derivatives) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98% as per similar compounds) .
- NMR : Confirm substitution patterns via H and C NMR. For example, the deshielded carbonyl carbon in piperidin-2-one (~170 ppm) and aromatic protons (δ 7.2–7.8 ppm) can validate the biphenyl-bromo substituents .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Polar aprotic solvents (e.g., dimethylformamide or ethyl acetate) are effective. For example, recrystallization of 4-bromopiperidine hydrobromide from ethanol/water (1:1 v/v) at 0°C yields high-purity crystals .
Advanced Research Questions
Q. How does the steric and electronic environment of the 3-bromo substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The 3-bromo group on the piperidin-2-one ring exhibits moderate steric hindrance due to its axial position, favoring Suzuki-Miyaura couplings with arylboronic acids. Electronic effects (electron-withdrawing bromine) enhance oxidative addition rates in Pd-catalyzed reactions. Optimize ligand systems (e.g., XPhos) and bases (KPO) in toluene/water biphasic systems at 80°C .
Q. What strategies resolve contradictions in reported melting points for brominated piperidinones?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to quantify solvent retention. For example, 6-bromopiperonal shows a mp range of 125–129°C, with variations linked to hydration states .
Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate the conformational flexibility of the piperidin-2-one ring?
- Methodological Answer : Grow crystals via slow evaporation in dichloromethane/hexane. SC-XRD at 153 K (as in analogous piperidinium bromides) reveals chair conformations with torsional angles <5° for the piperidinone ring. Hydrogen bonding between the carbonyl oxygen and adjacent bromine atoms stabilizes the lattice .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use density functional theory (DFT) to calculate logP (lipophilicity) and molecular electrostatic potential (MEP) surfaces. Molecular dynamics (MD) simulations in implicit solvent models (e.g., Generalized Born) can estimate blood-brain barrier permeability, leveraging SMILES strings (e.g.,
Brc2cc(CN1C(C(O)=O)CCCC1)ccc2OCc3cccc(c3C)c4ccccc4) for parameterization .
Q. How do competing substituents (e.g., methyl vs. bromine) affect regioselectivity in electrophilic aromatic substitution?
- Methodological Answer : The methyl group at the 3-position on the biphenyl ring is ortho/para-directing, while bromine is meta-directing. Competitive substitution studies (e.g., nitration) show preferential bromination at the 4-position due to steric shielding by the methyl group. Monitor reaction progress via LC-MS to identify intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
